Cas no 51493-02-8 (N-methyl-N-propylcarbamoyl chloride)

N-methyl-N-propylcarbamoyl chloride 化学的及び物理的性質
名前と識別子
-
- Carbamic chloride, methylpropyl-
- N-methyl-N-propylCarbamic chloride
- N-methyl-N-propylcarbamoyl chloride
- DTXSID10567376
- AC2466
- N-Methyl-N-propylcarbamoylChloride
- n-methyl,n-n-propyl carbamoyl chloride
- SY042518
- BCA49302
- Methyl(propyl)carbamyl chloride
- CS-12262
- YEMRRHHMLASGRQ-UHFFFAOYSA-N
- FT-0748906
- AKOS018439915
- SCHEMBL7111335
- EN300-152411
- MFCD23790133
- 51493-02-8
- DA-42245
-
- MDL: MFCD23790133
- インチ: InChI=1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3
- InChIKey: YEMRRHHMLASGRQ-UHFFFAOYSA-N
- ほほえんだ: CN(CCC)C(Cl)=O
計算された属性
- せいみつぶんしりょう: 135.0452
- どういたいしつりょう: 135.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 84.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
N-methyl-N-propylcarbamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152411-10.0g |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 95% | 10g |
$750.0 | 2023-06-08 | |
Cooke Chemical | LN9657046-1g |
N-Methyl-N-propylcarbamoylChloride |
51493-02-8 | ≥97% | 1g |
RMB 2064.80 | 2025-02-21 | |
eNovation Chemicals LLC | D695906-5g |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 5g |
$495 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07105-250mg |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 250mg |
¥779.0 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07105-1g |
N-Methyl-N-propylcarbamoyl Chloride |
51493-02-8 | 97% | 1g |
¥1939.0 | 2024-07-16 | |
TRC | M104958-10mg |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-152411-0.5g |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 95% | 0.5g |
$118.0 | 2023-06-08 | |
Enamine | EN300-152411-5.0g |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 95% | 5g |
$450.0 | 2023-06-08 | |
Enamine | EN300-152411-500mg |
N-methyl-N-propylcarbamoyl chloride |
51493-02-8 | 95.0% | 500mg |
$118.0 | 2023-09-26 | |
abcr | AB527043-10g |
N-Methyl-N-propylcarbamoyl chloride, 95%; . |
51493-02-8 | 95% | 10g |
€1284.80 | 2025-02-14 |
N-methyl-N-propylcarbamoyl chloride 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
N-methyl-N-propylcarbamoyl chlorideに関する追加情報
N-methyl-N-propylcarbamoyl chloride (CAS No. 51493-02-8): An Overview
N-methyl-N-propylcarbamoyl chloride (CAS No. 51493-02-8) is a versatile organic compound that plays a significant role in various chemical and pharmaceutical applications. This compound is a member of the carbamoyl chlorides, a class of chemicals known for their reactivity and utility in synthetic chemistry. In this article, we will delve into the properties, synthesis, and applications of N-methyl-N-propylcarbamoyl chloride, highlighting its importance in contemporary research and industry.
Chemical Properties and Structure
N-methyl-N-propylcarbamoyl chloride is a colorless to pale yellow liquid with a molecular formula of C5H10ClNO. The compound features a carbamoyl chloride functional group, which is characterized by the presence of a carbonyl group bonded to a chlorine atom and an amine group. This unique structure endows the compound with high reactivity, making it an essential reagent in organic synthesis.
The molecular weight of N-methyl-N-propylcarbamoyl chloride is approximately 135.6 g/mol. It has a boiling point of around 130°C at 760 mmHg and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and toluene. The compound is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis.
Synthesis and Production
The synthesis of N-methyl-N-propylcarbamoyl chloride can be achieved through several methods, but the most common approach involves the reaction of N-methyl-N-propylamine with phosgene or thionyl chloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity:
C5H13N + COCl2 → C5H10ClNO + HCl
This method is widely used in industrial settings due to its efficiency and scalability. However, recent advancements in green chemistry have led to the exploration of alternative, more environmentally friendly methods for the synthesis of carbamoyl chlorides. For instance, researchers have investigated the use of catalytic systems that reduce the formation of byproducts and minimize environmental impact.
Applications in Organic Synthesis
N-methyl-N-propylcarbamoyl chloride is a valuable reagent in organic synthesis due to its ability to form amides, ureas, and other nitrogen-containing compounds. It reacts readily with primary and secondary amines to produce N-substituted amides:
C5H10ClNO + RNH2 → C5H10NHCOOR + HCl
This reaction is widely used in the preparation of pharmaceutical intermediates, agrochemicals, and fine chemicals. The versatility of N-methyl-N-propylcarbamoyl chloride makes it an indispensable tool in synthetic laboratories.
Pharmaceutical Applications
In the pharmaceutical industry, N-methyl-N-propylcarbamoyl chloride serves as a key intermediate in the synthesis of various drugs. One notable application is in the production of antiviral agents, where the compound is used to introduce specific functional groups into drug molecules. Recent studies have also explored its potential in the development of novel antifungal and antibacterial compounds.
A study published in the Journal of Medicinal Chemistry highlighted the use of carbamoyl chlorides, including N-methyl-N-propylcarbamoyl chloride, in the synthesis of new derivatives with enhanced biological activity against multidrug-resistant pathogens. These findings underscore the importance of this compound in advancing drug discovery and development.
Safety Considerations and Handling
N-methyl-N-propylcarbamoyl chloride, like other carbamoyl chlorides, is highly reactive and can release toxic fumes when exposed to moisture or heat. Therefore, it should be handled with care under well-ventilated conditions and using appropriate personal protective equipment (PPE). The compound should be stored in tightly sealed containers at low temperatures to minimize degradation.
In case of accidental exposure, immediate medical attention should be sought. Safety data sheets (SDS) provide detailed information on handling, storage, and emergency procedures for this compound.
Conclusion
N-methyl-N-propylcarbamoyl chloride (CAS No. 51493-02-8) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique chemical properties make it an essential reagent for synthesizing a wide range of nitrogen-containing compounds. As research continues to advance, the potential uses of this compound are likely to expand, contributing to innovations in drug discovery and chemical manufacturing.
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